molecular formula C14H13BrO B11845390 1-((Benzyloxy)methyl)-3-bromobenzene CAS No. 3395-75-3

1-((Benzyloxy)methyl)-3-bromobenzene

Cat. No.: B11845390
CAS No.: 3395-75-3
M. Wt: 277.16 g/mol
InChI Key: RKPWKCWPVIPYSJ-UHFFFAOYSA-N
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Description

1-((Benzyloxy)methyl)-3-bromobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((Benzyloxy)methyl)-3-bromobenzene can be synthesized through several methods. One common approach involves the bromination of 1-((benzyloxy)methyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)methyl)-3-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-((Benzyloxy)methyl)-3-bromobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)methyl)-3-bromobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the bromine atom can undergo substitution reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-((Benzyloxy)methyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromobenzyl alcohol: Contains a hydroxyl group instead of a benzyloxy group, affecting its reactivity and applications.

    1-Bromo-3-(methoxymethyl)benzene: Similar structure but with a methoxy group, leading to different chemical properties.

Properties

CAS No.

3395-75-3

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-bromo-3-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C14H13BrO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11H2

InChI Key

RKPWKCWPVIPYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=CC=C2)Br

Origin of Product

United States

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